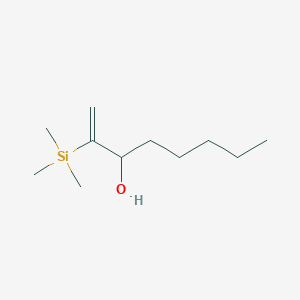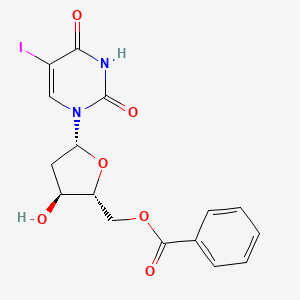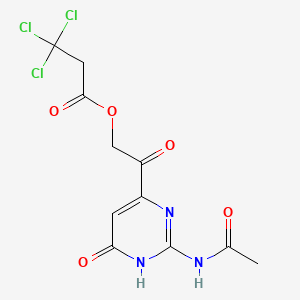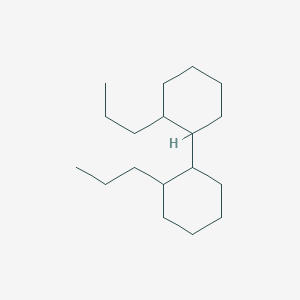
2,2'-Dipropyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Dipropyl-1,1’-bi(cyclohexane): is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where carbon atoms are arranged in a ring structure. This compound is characterized by two cyclohexane rings connected by a single bond, with each ring having a propyl group attached to the second carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Dipropyl-1,1’-bi(cyclohexane) typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+2] cycloaddition reaction, which uses photochemistry to form the cyclohexane rings. This reaction requires specific light wavelengths and catalysts to proceed efficiently .
Industrial Production Methods: In an industrial setting, the production of 2,2’-Dipropyl-1,1’-bi(cyclohexane) may involve large-scale cyclization processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2’-Dipropyl-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the cyclohexane rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated cyclohexanes.
Applications De Recherche Scientifique
2,2’-Dipropyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’-Dipropyl-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Cyclohexane: A simpler cycloalkane with a single ring structure.
1,1’-Bi(cyclohexane): Similar to 2,2’-Dipropyl-1,1’-bi(cyclohexane) but without the propyl groups.
2,2’-Dimethyl-1,1’-bi(cyclohexane): Similar structure but with methyl groups instead of propyl groups.
Uniqueness: 2,2’-Dipropyl-1,1’-bi(cyclohexane) is unique due to the presence of propyl groups on the second carbon atoms of each cyclohexane ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
87207-56-5 |
|---|---|
Formule moléculaire |
C18H34 |
Poids moléculaire |
250.5 g/mol |
Nom IUPAC |
1-propyl-2-(2-propylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H34/c1-3-9-15-11-5-7-13-17(15)18-14-8-6-12-16(18)10-4-2/h15-18H,3-14H2,1-2H3 |
Clé InChI |
GGKPFLVCZUJWHH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCCC1C2CCCCC2CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,5-Dithiaspiro[5.5]undecan-8-yl)(triphenyl)phosphanium bromide](/img/structure/B14424736.png)
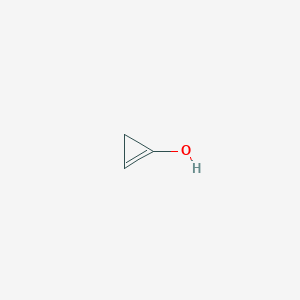
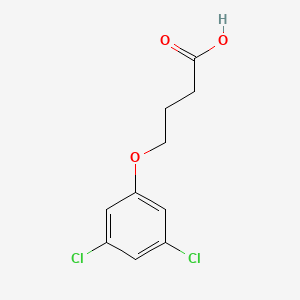

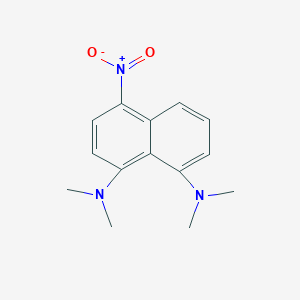
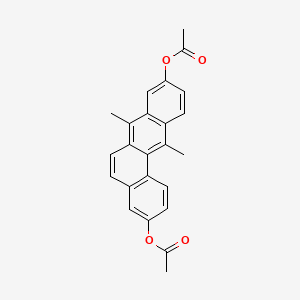
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-3-carboxylate](/img/structure/B14424761.png)


![2-Cyano-3,3-bis[(phenylmethyl)thio]-2-propenamide](/img/structure/B14424774.png)
